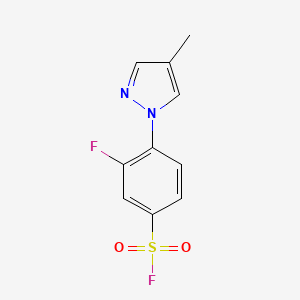
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride is a complex organic compound featuring a benzene ring substituted with a fluorine atom, a sulfonyl fluoride group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution on the Benzene Ring: The introduction of the fluorine atom and the sulfonyl fluoride group can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using a fluorinating agent such as Selectfluor, while the sulfonyl fluoride group can be introduced using sulfonyl chloride followed by fluorination.
Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted benzene ring using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro, halo, and other substituted benzene derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazole ring.
科学的研究の応用
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme function or signal transduction pathways.
作用機序
The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride depends on its specific application:
Enzyme Inhibition: The sulfonyl fluoride group can act as an electrophile, forming a covalent bond with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: The compound can interact with specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 4-fluoro-3-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylchloride
- 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene-1-sulfonylfluoride
- 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride
Uniqueness
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group, which confer distinct reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8F2N2O2S |
|---|---|
分子量 |
258.25 g/mol |
IUPAC名 |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H8F2N2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3 |
InChIキー |
WCZQWJUBISKMDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



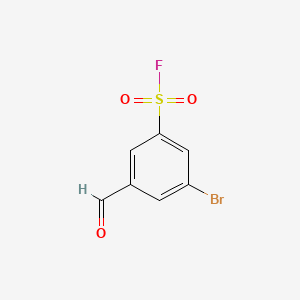


![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
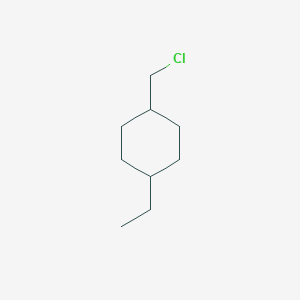
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
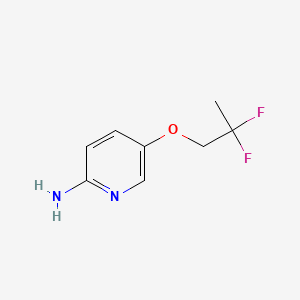
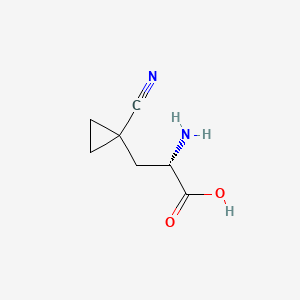
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)

